3,3,3-Trifluoro-2,2-dimethylpropan-1-amine

Catalog No.
S3328014
CAS No.
1211517-48-4
M.F
C5H10F3N
M. Wt
141.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine

CAS Number

1211517-48-4

Product Name

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropan-1-amine

Molecular Formula

C5H10F3N

Molecular Weight

141.13

InChI

InChI=1S/C5H10F3N/c1-4(2,3-9)5(6,7)8/h3,9H2,1-2H3

InChI Key

NUJZHUHMBSJHCY-UHFFFAOYSA-N

SMILES

CC(C)(CN)C(F)(F)F

Canonical SMILES

CC(C)(CN)C(F)(F)F

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine is an organic compound characterized by its trifluoromethyl and dimethyl groups attached to a propan-1-amine backbone. Its molecular formula is C5_5H10_{10}F3_3N, with a molecular weight of approximately 141.13 g/mol. This compound is notable for its unique chemical properties, including enhanced lipophilicity due to the trifluoromethyl group, which facilitates interactions with biological targets such as enzymes and receptors. These properties make it valuable in various scientific and industrial applications, particularly in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form corresponding oxides or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield different amine derivatives, typically using lithium aluminum hydride as a reducing agent.
  • Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, often involving halogenation reactions with reagents like chlorine or bromine.

The products formed depend on the specific reagents and conditions used during these reactions.

Research indicates that 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine exhibits significant biological activity. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to modulate the activity of these biomolecules, leading to various biological effects. Studies have explored its potential therapeutic applications, particularly in drug development where its unique properties can influence pharmacological outcomes .

The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine typically involves:

  • Decarboxylation: This method uses 3,3,3-Trifluoro-2,2-dimethylpropanoic acid as a starting material. The process does not require transition-metal catalysts, making it straightforward and cost-effective.
  • Industrial Production: Large-scale production may involve controlled chemical reactors where conditions are optimized for high yield and purity. Purification steps are crucial to ensure the compound meets the necessary standards for its intended applications.

The compound finds diverse applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: Utilized in studying biochemical pathways and molecular biology experiments.
  • Medicine: Investigated for potential therapeutic effects and as a precursor in pharmaceutical synthesis.
  • Industry: Employed in producing specialty chemicals and materials due to its unique reactivity and stability .

Studies on 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine have focused on its interactions with specific molecular targets. The compound acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects depending on the target and context of the study. Its ability to influence biological pathways makes it a subject of interest in pharmacological research.

Several compounds share structural similarities with 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-2-methylpropaneC5_5H13_{13}NLacks fluorination; simpler structure
3,3-Difluoro-2-methylpropan-1-amineC5_5H8_8F2_2NContains two fluorine atoms; different reactivity
3-Fluoro-2-methylpropan-1-amineC4_4H9_9FNSingle fluorine atom; less steric hindrance

Uniqueness

What sets 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine apart from similar compounds is its specific combination of trifluoromethyl and dimethyl groups. These features enhance its stability and reactivity compared to other amines. Additionally, its distinct biological activity profile distinguishes it from other compounds in research applications .

XLogP3

1.6

Dates

Last modified: 04-14-2024

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